molecular formula C22H42O2 B1645573 Hex-3-enyl hexadecanoate

Hex-3-enyl hexadecanoate

Cat. No.: B1645573
M. Wt: 338.6 g/mol
InChI Key: IUZMHZICJDXCSE-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hex-3-enyl hexadecanoate (IUPAC name: (Z)-hex-3-en-1-yl hexadecanoate) is an ester derived from hex-3-en-1-ol (an unsaturated alcohol with a double bond at the third carbon) and hexadecanoic acid (palmitic acid, a saturated C16 fatty acid). Esters of hex-3-enol are notable for their roles in plant chemical communication, defense mechanisms, and contribution to green, fruity aromas . This compound likely shares these biological functions but differs in physicochemical properties due to its long-chain fatty acid moiety.

Properties

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

[(E)-hex-3-enyl] hexadecanoate

InChI

InChI=1S/C22H42O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-22(23)24-21-19-8-6-4-2/h6,8H,3-5,7,9-21H2,1-2H3/b8-6+

InChI Key

IUZMHZICJDXCSE-SOFGYWHQSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCCC=CCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC/C=C/CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCC=CCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares hex-3-enyl hexadecanoate with structurally related esters:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₂₂H₄₀O₂ 340.56 Not reported Long-chain ester; high hydrophobicity; likely low volatility.
(Z)-Hex-3-enyl benzoate C₁₃H₁₆O₂ 204.27 Not reported Aromatic ester; major component (40.69%) in O. pseudoglandulosa .
(Z)-Hex-3-enyl hexanoate C₁₂H₂₂O₂ 198.30 Not reported Medium-chain ester; 8.29% in I. laurina leaves .
Hex-3-enyl decanoate C₁₆H₃₀O₂ 254.41 85554-69-4 Decanoic acid ester; moderate volatility; used in flavor/fragrance industries.
Methyl hexadecanoate C₁₇H₃₄O₂ 270.45 112-39-0 Fully saturated; 0.34% in O. pseudoglandulosa .
Hexyl decanoate C₁₆H₃₂O₂ 256.43 Not reported Saturated ester; higher solubility in nonpolar solvents .

Physicochemical and Functional Differences

  • Volatility: Shorter-chain esters (e.g., hex-3-enyl benzoate) are more volatile and prevalent in essential oils, whereas hexadecanoate derivatives exhibit lower volatility .
  • Solubility: Longer-chain esters like this compound are highly lipophilic, making them suitable for lipid-based formulations or slow-release mechanisms.
  • Biological Efficacy: Benzoate and hexanoate esters show stronger antimicrobial activity due to their volatility and solubility in aqueous environments . Hexadecanoate may instead disrupt microbial membranes via hydrophobic interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.